molecular formula C15H13ClO2S B3873203 methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate

methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate

Cat. No.: B3873203
M. Wt: 292.8 g/mol
InChI Key: LKLHIYGYGCUHNI-UHFFFAOYSA-N
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Description

Structural Context and Significance of Thioether-Containing Benzoate (B1203000) Esters in Synthetic Chemistry

The core structure of methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate contains two key functional groups: a thioether (or sulfide) and a benzoate ester. Both are significant motifs in organic chemistry.

Thioethers , particularly aryl thioethers, are ubiquitous and important structures in various facets of chemical science, from polymers and functional materials to pharmaceuticals. nih.gov The presence of the sulfur atom imparts unique properties, including soft and polarizable characteristics, which can lead to distinct biological activities and material properties. nih.gov For instance, more than 300 FDA-approved drugs contain a carbon-sulfur (C–S) bond. researchgate.net Aryl polythioethers have demonstrated enhanced properties compared to their polyether counterparts, and aryl thioethers are crucial components in sulfur-functionalized metal-organic frameworks (MOFs). nih.gov

Benzoate esters , such as methyl benzoate, are common organic compounds used as solvents and in perfumery due to their pleasant smells. wikipedia.org In the context of more complex molecules, the benzoate group can serve as a versatile chemical handle for further functionalization or as a key component of a larger, biologically active scaffold. The esterification of a carboxylic acid with an alcohol is a fundamental reaction in organic synthesis, often achieved through methods like the Fischer esterification, which involves reacting the acid and alcohol in the presence of a strong acid catalyst. uomustansiriyah.edu.iq

The combination of these two groups in a single molecule, as seen in this compound, creates a bifunctional compound with potential applications in medicinal chemistry and materials science. The thioether linkage provides a site for potential oxidation or metal coordination, while the ester can be hydrolyzed to the corresponding carboxylic acid, 4-{[(4-chlorophenyl)thio]methyl}benzoic acid, opening pathways to amides, other esters, or salt formation.

Historical and Current Trajectories in Methodological Development Relevant to the Chemical Compound

The synthesis of this compound involves two primary bond formations: the ester linkage and the C–S thioether bond.

Ester Synthesis: The formation of the methyl benzoate moiety is typically straightforward. The standard method is the Fischer esterification of the corresponding benzoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. uomustansiriyah.edu.iqyoutube.com Modern methods using solid acid catalysts, such as titanium-zirconium solid acids, have been developed to create more environmentally friendly and recoverable catalytic systems for producing methyl benzoates. mdpi.comresearchgate.net

Thioether Synthesis (C–S Bond Formation): The creation of the aryl-alkyl thioether bond is the more complex step in the synthesis. Traditional methods for forming C–S bonds often faced challenges such as the use of foul-smelling thiols and harsh reaction conditions. rsc.org The most significant advancement in this area has been the development of transition-metal-catalyzed cross-coupling reactions.

Traditional Cross-Coupling: The first transition-metal-catalyzed method for aryl thioether synthesis was reported by Migita in 1978, involving the coupling of aryl halides with thiols. nih.gov Palladium-phosphine systems have become particularly widespread for C–S coupling. nih.gov However, a major challenge with these methods is the poisoning of the metal catalyst by the thiolates, which can form stable complexes with the metal center and slow down or halt the catalytic cycle. nih.govresearchgate.net

Modern Methodologies: To overcome the limitations of traditional methods, significant research has focused on new catalytic systems and strategies. acs.orgresearchgate.net These include:

Improved Catalysts: Designing complex and sterically hindered ligands to protect the metal center from poisoning. nih.gov

Thiol-Free Reagents: The use of odorless and stable thiol surrogates, such as xanthates (ROCS₂K), has provided a greener and more practical route for synthesizing thioethers without the need for transition metals or bases in some cases. researchgate.netmdpi.com

Decarbonylative Coupling: An emerging technology involves the transition-metal-catalyzed decarbonylation of thioesters. This approach uses ubiquitous carboxylic acids as starting materials, avoids high concentrations of catalyst-poisoning thiolates, and enables novel synthetic strategies. nih.govresearchgate.net

C-H Functionalization: Direct functionalization of C-H bonds to form C-S bonds is an atom-economical approach that is an active area of research. rsc.org

A plausible synthetic route to this compound would involve a nucleophilic substitution reaction. One common pathway starts with methyl p-toluate (B1214165) (methyl 4-methylbenzoate), which is first halogenated on the methyl group to form methyl 4-(halomethyl)benzoate (e.g., methyl 4-(chloromethyl)benzoate). This intermediate then reacts with the sodium or potassium salt of 4-chlorothiophenol (B41493) (4-chlorophenylthiolate) to displace the halide and form the desired thioether linkage.

StepReactant 1Reactant 2Reagent/CatalystProduct
1p-Toluic acidMethanolH₂SO₄ (catalyst)Methyl p-toluate
2Methyl p-toluateChlorine (Cl₂)UV lightMethyl 4-(chloromethyl)benzoate
3Methyl 4-(chloromethyl)benzoate4-ChlorothiophenolBase (e.g., NaH)This compound

This interactive table outlines a potential synthetic pathway based on established chemical transformations. google.com

Identification of Knowledge Gaps and Future Research Imperatives Pertaining to this compound

While the general chemistry of thioether-containing benzoate esters is well-contextualized, specific research on this compound is not widely published, leading to several knowledge gaps.

Specific Properties and Applications: There is a lack of detailed studies on the specific physicochemical properties, crystal structure, and potential applications of this particular compound. Its structural similarity to molecules used in materials and pharmaceutical science suggests it could be a candidate for further investigation, but empirical data is absent from the current literature.

Optimized Synthesis: Although a synthetic route can be proposed based on general methodologies, a study focused on optimizing the synthesis of this compound is needed. Research imperatives would include:

Developing a high-yield, scalable synthesis.

Exploring greener synthetic routes that avoid halogenated intermediates or employ more sustainable, odorless sulfur sources. mdpi.com

Investigating novel catalytic methods, such as photocatalysis or electrochemistry, which offer mild and efficient alternatives for C–S bond formation. researchgate.net

Functionalization and Derivatization: The compound serves as a scaffold for further chemical modification. Future research should explore the reactivity of its functional groups. For example, the thioether can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would dramatically alter the molecule's polarity and biological activity. The ester can be hydrolyzed to the carboxylic acid, providing a precursor for a library of amides and other esters for biological screening or for incorporation into polymers.

Biological and Material Screening: The most significant knowledge gap is the absence of data on the biological activity or material properties of this compound. Future research should involve screening this compound for various applications, such as:

Medicinal Chemistry: Testing for activity as an anticancer, antimicrobial, or anti-inflammatory agent, given the prevalence of the aryl thioether motif in pharmaceuticals.

Materials Science: Investigating its potential as a monomer for sulfur-containing polymers, a ligand for metal-organic frameworks, or an additive in optical materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(4-chlorophenyl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLHIYGYGCUHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodological Development for Methyl 4 4 Chlorophenyl Thio Methyl Benzoate and Its Analogues

Catalytic Approaches to Thioether Linkage Formation

The formation of the carbon-sulfur (C-S) bond is a cornerstone in the synthesis of the target molecule. Modern organic synthesis has moved beyond classical nucleophilic substitution methods, embracing catalytic approaches that offer milder conditions, broader substrate scope, and greater efficiency. acsgcipr.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Thioether Synthesis

Transition metal catalysis represents a powerful and widely adopted strategy for constructing C-S bonds, particularly for forming aryl thioethers. nih.govtaylorandfrancis.com These reactions typically involve the cross-coupling of an organohalide with a thiol or a thiol equivalent. acs.org The general catalytic cycle for these transformations, particularly with palladium catalysts, involves oxidative addition of the organic halide to the low-valent metal center, followed by reaction with the thiolate, and concluding with reductive elimination to yield the thioether product and regenerate the catalyst. acs.org

Palladium, copper, and nickel are the most extensively used metals for this purpose. rsc.orgresearchgate.net

Palladium-catalyzed reactions: Palladium complexes are highly effective for the C-S bond formation, offering high yields and functional group tolerance under mild conditions. rsc.org The choice of ligand is critical to prevent catalyst deactivation by the sulfur compounds. nih.govresearchgate.net

Copper-catalyzed reactions: Copper-catalyzed "Ullmann-type" reactions are a classical and cost-effective alternative to palladium. Modern protocols often use ligands to facilitate the reaction at lower temperatures.

Nickel-catalyzed reactions: Nickel catalysts are gaining prominence, especially for their ability to activate less reactive but more abundant aryl chlorides. researchgate.net

The synthesis of the thioether portion of methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate could be envisioned via the coupling of 4-chlorothiophenol (B41493) with methyl 4-(halomethyl)benzoate. Various catalytic systems have been developed that are effective for such transformations.

Table 1: Comparison of Transition Metal Catalysts for Aryl Thioether Synthesis

Catalyst/Ligand Substrates Conditions Yield Reference
Pd₂(dba)₃/Xantphos Aryl halides, Alkyl thiols iPr₂NEt, Toluene High beilstein-journals.org
NiCl₂(dppp) Aryl chlorides, Alkyl thiols Base Good researchgate.net
CuI/Ligand Aryl halides, Thiols Diglyme Good semanticscholar.org

Organocatalytic and Biocatalytic Pathways to the Thioether Moiety

In alignment with the principles of green chemistry, metal-free catalytic systems are increasingly sought after. Organocatalysis and biocatalysis offer promising alternatives for thioether synthesis.

Organocatalysis: Photochemical organocatalytic methods have recently emerged as a powerful tool for C-S bond formation. iciq.orgnih.gov These reactions avoid the use of transition metals and often proceed under very mild conditions. semanticscholar.orgacs.org One innovative approach uses a readily available indole (B1671886) thiolate organocatalyst, which, upon excitation with visible light (e.g., 405 nm), becomes a strong reducing agent capable of activating aryl chlorides via single-electron transfer. iciq.orgnih.gov The resulting aryl radical can then be trapped by a sulfur source, such as tetramethylthiourea, to form the thioether linkage. iciq.orgacs.org This strategy provides a thiol-free method for stitching together aryl chlorides and alcohols (which can act as precursors to the alkyl part). iciq.org

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity under mild, aqueous conditions. While the biocatalytic formation of thioethers is a developing field, valuable insights can be drawn from related enzymatic processes. For instance, radical S-adenosylmethionine (SAM) enzymes are known to catalyze the formation of thioether bonds in the biosynthesis of natural products like biotin by inserting a sulfur atom between unactivated carbon centers. nih.gov Lipases, which are commonly used in esterification, can also catalyze thioesterification reactions, demonstrating the potential of enzymes to form C-S bonds. researchgate.net These biological systems provide a blueprint for developing future biocatalysts for the synthesis of complex thioethers.

Selective Esterification Methodologies for the Benzoate (B1203000) Synthesis

The methyl benzoate moiety of the target molecule is typically formed through the esterification of the corresponding carboxylic acid. The challenge often lies in achieving high selectivity and yield, especially when other sensitive functional groups are present in the molecule.

Chemo- and Regioselective Techniques for Benzoate Ester Formation

The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. researchgate.net However, for complex substrates, harsher conditions can lead to side reactions. Modern methods focus on achieving higher selectivity under milder conditions.

Solid Acid Catalysts: Heterogeneous catalysts, such as phosphoric acid-modified montmorillonite K10 clay, offer a recyclable and efficient alternative to mineral acids like H₂SO₄. ijstr.org These catalysts can be used in solvent-free conditions, simplifying workup and reducing waste. ijstr.org Studies on substituted benzoic acids show that both electron-donating and electron-withdrawing groups are well-tolerated, leading to high yields with alcohols like methanol (B129727).

Catalytic Activation: A variety of reagents have been developed to activate the carboxylic acid for nucleophilic attack by the alcohol under mild conditions. For instance, the use of phosphines, iodine, and imidazole allows for the selective esterification of carboxylic acids. acs.org Borinic acid-derived catalysts can be used for the regioselective acylation of polyols, highlighting the potential for high selectivity in complex molecules. organic-chemistry.org

Use of Reactive Derivatives: An alternative to direct esterification is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. For example, methyl 4-methylbenzoate can be synthesized by reacting 4-methylbenzoyl chloride with methanol at low temperatures. prepchem.com This method is rapid and efficient but involves an extra synthetic step.

Table 2: Selected Methods for the Esterification of Substituted Benzoic Acids

Method Catalyst/Reagent Substrates Conditions Yield Reference
Fischer Esterification H₂SO₄ Benzoic acid, Methanol Reflux Good researchgate.net
Solid Acid Catalysis Modified Montmorillonite K10 Substituted benzoic acids, Methanol Solvent-free, Reflux High ijstr.org
Zr/Ti Solid Acid Zr/Ti Oxide Substituted benzoic acids, Methanol Reflux High mdpi.com
Garegg-Samuelsson Based Phosphine/I₂/Imidazole Carboxylic acids, Alcohols Mild Excellent acs.org

Sustainable Esterification Protocols for the Methyl Ester

Green chemistry principles are increasingly influencing the choice of synthetic routes. Sustainable esterification protocols aim to minimize environmental impact by using non-toxic reagents, reducing energy consumption, and improving atom economy. sophim.com

Enzymatic Esterification: Lipases are widely used enzymes for catalyzing esterification under mild conditions. researchgate.net This approach is highly selective and avoids the use of harsh acids or bases, and the product can be labeled as "natural," which is advantageous in certain industries. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for esterification compared to conventional heating. researchgate.net Sealed-vessel microwave synthesis allows for temperatures to be reached above the solvent's boiling point, accelerating the reaction, though strategies are needed to overcome the equilibrium limitations of esterification. researchgate.netresearchgate.net

Green Catalysts and Solvents: Dimethyl carbonate is an example of a non-toxic, green methylating agent that can be used for the base-catalyzed esterification of carboxylic acids under mild conditions. organic-chemistry.org The development of reusable solid acid catalysts, such as dried Dowex H+ resin, also contributes to greener processes. nih.gov Furthermore, protocols using CO₂-expanded alcohols can aid in the recovery and esterification of carboxylates from aqueous media, reducing waste. rsc.org A novel approach involves the aerosolization of an alcohol and carboxylic acid mixture, which can lead to near-quantitative ester yields without any catalyst or external heat. digitellinc.com

Multi-Component Reactions for the Assembly of the this compound Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are highly desirable for their efficiency, atom economy, and ability to rapidly build molecular complexity. nih.govresearchgate.net Designing an MCR for the direct assembly of this compound would be a significant synthetic achievement.

While a specific MCR for this target has not been reported, analogous reactions demonstrate the feasibility of this approach. For instance, three-component reactions involving an arylglyoxal, a thiol, and a 1,3-dicarbonyl compound have been developed to synthesize β-keto thioethers under microwave heating. rsc.org Another relevant strategy involves copper-catalyzed three-component reactions of a formyl-benzoate, an amine, and an alkyne or ketone to assemble benzo-fused γ-lactams. beilstein-journals.org

A hypothetical MCR for the target scaffold could involve the reaction of 4-chlorothiophenol, formaldehyde (or a synthetic equivalent), and methyl 4-iodobenzoate under transition metal catalysis. Such a reaction would need to be carefully designed to control the sequence of bond formations, but it represents a highly convergent and efficient potential route to the desired molecule and its analogues. The development of such MCRs remains a key goal in modern synthetic chemistry. bohrium.com

Applications of Flow Chemistry and Automated Synthesis in the Production of the Chemical Compound

The production of this compound, while achievable through traditional batch manufacturing, presents a significant opportunity for process intensification and optimization through the adoption of flow chemistry and automated synthesis platforms. These modern approaches to chemical manufacturing offer substantial advantages in terms of reaction control, efficiency, safety, and scalability. The principles of continuous-flow synthesis are particularly well-suited to the key bond-forming reactions involved in the synthesis of this target molecule, namely the formation of the thioether linkage.

A plausible and efficient synthetic route to this compound that is amenable to a continuous-flow process involves a two-step sequence. The first step is the preparation of the key intermediate, methyl 4-(bromomethyl)benzoate, followed by the subsequent S-alkylation of 4-chlorothiophenol with this electrophile. Translating this synthetic sequence into an integrated, automated flow process can lead to significant improvements over conventional batch methods.

A prospective continuous-flow setup for the synthesis of this compound would involve the sequential pumping of reagents through a series of interconnected reactors, with the potential for in-line purification and analysis. The first stage would focus on the synthesis of methyl 4-(bromomethyl)benzoate. While batch syntheses of this intermediate are well-established, a flow process could offer enhanced safety and consistency. For instance, a solution of methyl 4-methylbenzoate and a brominating agent such as N-bromosuccinimide, along with a radical initiator, could be continuously fed into a heated reactor coil. The precise temperature control and rapid heat transfer inherent to flow reactors would allow for a more controlled reaction, minimizing the formation of byproducts.

The second, and key, stage of the synthesis is the formation of the thioether bond via the S-alkylation of 4-chlorothiophenol. This reaction is particularly well-suited to flow chemistry, especially when employing phase-transfer catalysis. thieme-connect.comcambridge.orgresearchgate.netresearchgate.net A continuous-flow system for this step would involve two immiscible liquid phases. An aqueous stream containing an inorganic base and a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, would be merged with an organic stream containing 4-chlorothiophenol and the previously synthesized methyl 4-(bromomethyl)benzoate. The use of a flow reactor with excellent mixing capabilities, such as a static mixer or a packed-bed reactor, would generate a high interfacial area between the two phases, significantly accelerating the reaction rate. thieme-connect.comresearchgate.net This enhanced mixing dramatically reduces the required amount of the phase-transfer catalyst and shortens the reaction time compared to batch processes. thieme-connect.com

Automated synthesis platforms can be leveraged to optimize and control this continuous-flow process. chemrxiv.orgmit.eduresearchgate.netrsc.org Such platforms can integrate pumps, reactors, and in-line analytical techniques (e.g., HPLC, FTIR) with a central control system. mit.eduresearchgate.net This allows for the real-time monitoring of reaction parameters and product formation. By employing optimization algorithms, such as Bayesian optimization, the system can autonomously vary parameters like temperature, residence time, and reagent stoichiometry to rapidly identify the optimal reaction conditions for maximizing the yield and purity of this compound. chemrxiv.orgmit.edu This automated, data-rich approach to process development is significantly more efficient than traditional one-variable-at-a-time optimization. chemrxiv.org

The table below illustrates a hypothetical comparison of key performance indicators for the synthesis of this compound via a traditional batch process versus an optimized, automated continuous-flow synthesis, based on typical improvements seen for similar reactions in the literature.

ParameterTraditional Batch SynthesisAutomated Continuous-Flow SynthesisPotential Advantage of Flow Synthesis
Reaction TimeSeveral hours to overnightMinutes to a few hoursSignificant reduction in process time
YieldModerate to goodGood to excellentImproved efficiency and atom economy
PurityRequires extensive purificationHigher, with potential for in-line purificationReduced downstream processing
SafetyHandling of unstable intermediates in large quantitiesSmall reactor volumes, better temperature controlInherently safer process
ScalabilityChallenging, requires process redesignStraightforward by extending operation time or "numbering-up" reactorsFacilitated scale-up from lab to production
Process ControlLimited, manual adjustmentsPrecise, automated control with real-time feedbackEnhanced consistency and reproducibility

The following table provides a hypothetical set of optimized reaction conditions for the continuous-flow S-alkylation step, derived from analogous phase-transfer catalyzed reactions reported in the literature.

ParameterValueRationale
Reactor TypePacked-bed or static mixer reactorEnsures efficient mixing of the biphasic system. thieme-connect.com
Temperature70-120 °CAccelerates reaction rate while maintaining selectivity. thieme-connect.com
Residence Time5-15 minutesSufficient for high conversion in an efficient flow system. thieme-connect.com
Phase-Transfer CatalystTetrabutylammonium bromide (TBAB)Common and effective catalyst for such transformations. thieme-connect.comresearchgate.net
BaseAqueous Sodium HydroxideInexpensive and effective for deprotonating the thiophenol.
Solvent SystemToluene/WaterBiphasic system suitable for phase-transfer catalysis.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Methyl 4 4 Chlorophenyl Thio Methyl Benzoate Analogues

Systematic Derivatization of the Benzoate (B1203000) Moiety

The methyl ester of the parent compound is a primary site for modification to explore the influence of the alcohol moiety on the molecule's properties, such as solubility, metabolic stability, and interaction with target proteins. By synthesizing a series of analogues with varying alkyl and aryl alcohols, researchers can map the steric and electronic requirements of the binding pocket.

For instance, increasing the alkyl chain length of the alcohol component (e.g., from methyl to ethyl, propyl, or butyl) can provide insights into the size of the hydrophobic pocket in the target protein. A hypothetical SAR study might reveal that a modest increase in chain length leads to enhanced activity up to a certain point, after which bulkier groups may introduce steric hindrance, leading to a decrease in potency.

Compound Alcohol Moiety (R) Relative Activity
1a -CH₃1.0
1b -CH₂CH₃1.5
1c -CH₂CH₂CH₃1.8
1d -CH(CH₃)₂1.2
1e -CH₂CH₂CH₂CH₃1.3
1f -C₆H₅0.8

This is a hypothetical data table for illustrative purposes.

For example, placing an electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, on the ring could enhance interactions with an electron-rich area of the binding site. Conversely, an electron-donating group like a methoxy (B1213986) (-OCH₃) or methyl (-CH₃) group might be favorable if the target pocket has a complementary electron-deficient region.

Compound Substituent on Benzoic Ring Position Relative Activity
2a -H-1.0
2b -NO₂para2.5
2c -CNpara2.2
2d -OCH₃para0.7
2e -Clmeta1.6
2f -CH₃ortho0.9

This is a hypothetical data table for illustrative purposes.

Structural Variations of the Thioether Bridge

The thioether linkage, comprised of a sulfur atom and a methylene (B1212753) group, is a crucial flexible linker between the two aromatic rings. Modifications to this bridge are critical for understanding the optimal spatial arrangement of the pharmacophoric groups.

Bioisosteric replacement of the sulfur atom with other atoms or groups can reveal the importance of the thioether linkage for activity. Replacing sulfur with oxygen to form an ether linkage, or with a nitrogen atom to create an amine, can alter the bond angles, bond lengths, and electronic character of the linker. The oxidation of the sulfur to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) introduces polarity and hydrogen bond accepting capabilities, which can significantly affect biological activity and physicochemical properties.

Compound Linker Isostere (X) Relative Activity
3a -S-1.0
3b -O-0.4
3c -NH-0.6
3d -S(O)-1.2
3e -SO₂-0.9

This is a hypothetical data table for illustrative purposes.

The length and branching of the alkyl chain connecting the thioether to the benzoate ring are critical determinants of the distance and relative orientation between the two aromatic systems. Increasing the linker length (e.g., from methylene to ethylene (B1197577) or propylene) can allow the molecule to access different regions of the binding site. Introducing branching on the alkyl chain can restrict conformational flexibility, which may be beneficial if it locks the molecule into a bioactive conformation.

Compound Alkyl Linker Relative Activity
4a -CH₂-1.0
4b -CH₂CH₂-0.8
4c -CH(CH₃)-1.3
4d -C(CH₃)₂-0.5

This is a hypothetical data table for illustrative purposes.

Modifications of the 4-Chlorophenyl Ring System

The 4-chlorophenyl moiety is another key component of the molecule that can be systematically modified to probe its interactions with the target. The position and nature of the substituent on this phenyl ring are critical for activity.

SAR studies often involve moving the chloro substituent to the ortho or meta positions to assess the importance of its para-positioning. Furthermore, replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with other groups of varying size and electronic properties (e.g., methyl, trifluoromethyl, methoxy) can provide a detailed picture of the steric and electronic requirements of this part of the binding site. A study on benzylthio quinolinium iodide salts showed that para-substituted analogs consistently displayed the highest potencies. nih.gov For instance, a para-chloro substituent exhibited more potent antifungal activity than its ortho- and meta-counterparts. nih.gov

Compound Substituent on Phenylthio Ring Position Relative Activity
5a -Clpara1.0
5b -Clmeta0.7
5c -Clortho0.5
5d -Fpara0.9
5e -Brpara1.1
5f -CH₃para0.8
5g -CF₃para1.4

This is a hypothetical data table for illustrative purposes.

Positional and Electronic Effects of Halogen Substituents on the Phenyl Ring

The presence and position of a halogen substituent on the phenyl ring of a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. In the case of methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate, the chlorine atom at the para-position of the phenylthio moiety is a key feature. Altering the position or the nature of this halogen can modulate the compound's activity through a combination of electronic and steric effects.

The position of the halogen is critical. Moving the chlorine from the para (4) position to the meta (3) or ortho (2) position would alter the molecule's electronic distribution and shape.

Ortho-position: A chlorine atom at the ortho-position could introduce steric hindrance, potentially forcing the phenyl ring to adopt a different conformation relative to the rest of the molecule. This could either enhance or disrupt a favorable binding interaction with a receptor.

Meta-position: A meta-chlorine would primarily exert a strong inductive effect, altering the charge distribution on the ring and potentially influencing interactions like hydrogen bonds or halogen bonds with the target protein.

Para-position: The para-position, as in the parent compound, often provides a good balance of electronic influence without significant steric hindrance, allowing for interactions along the longitudinal axis of the substituent.

Furthermore, substituting chlorine with other halogens (fluorine, bromine, or iodine) would systematically vary properties such as size, lipophilicity, and the ability to form halogen bonds. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic atom, such as an oxygen or nitrogen in a protein backbone. acs.org The strength of this interaction generally increases with the size and polarizability of the halogen (I > Br > Cl > F). nih.gov

Table 1: Theoretical Effects of Halogen Substitution on the Phenyl Ring

Halogen SubstituentPositionPrimary Electronic EffectPotential Interaction Influence
ChlorineParaInductive withdrawal, weak resonance donationCan participate in halogen bonding
ChlorineMetaStrong inductive withdrawalAlters electrostatic potential of the ring
ChlorineOrthoInductive withdrawal, potential steric hindranceMay induce conformational changes
FluorineParaStrong inductive withdrawal, weak resonanceCan act as a hydrogen bond acceptor
BromineParaInductive withdrawal, increased polarizabilityStronger halogen bond donor than chlorine
IodineParaInductive withdrawal, highest polarizabilityStrongest halogen bond donor in the series

Exploration of Alternative Aryl and Heteroaryl Moieties as Substituents

The 4-chlorophenyl group is a common fragment in bioactive molecules. However, replacing this ring system with other aryl or heteroaryl moieties is a widely used strategy in drug discovery to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. ebi.ac.ukdrughunter.comacs.org This practice is known as bioisosteric replacement. nih.govchem-space.com

Replacing the 4-chlorophenyl ring in this compound with other substituted phenyl rings could further probe the electronic requirements of the binding pocket. For example, introducing electron-donating groups (e.g., methyl, methoxy) or stronger electron-withdrawing groups (e.g., trifluoromethyl) would systematically alter the electronics of the ring.

The introduction of heteroaryl rings—aromatic rings containing one or more heteroatoms like nitrogen, oxygen, or sulfur—can introduce new properties. For instance:

Thiophene (B33073): As a bioisostere of a phenyl ring, thiophene has a similar size and shape but different electronic properties. The sulfur atom can also influence the metabolic stability of the compound.

Furan (B31954): The oxygen atom in a furan ring can also act as a hydrogen bond acceptor.

Imidazole or Pyrazole: These five-membered rings with two nitrogen atoms offer multiple points for potential hydrogen bonding and can have distinct electronic and solubility characteristics compared to a phenyl ring.

The choice of the replacement ring system would depend on the specific goals of the optimization process, such as improving potency, enhancing selectivity against off-targets, or improving pharmacokinetic properties like solubility and metabolic stability.

Table 2: Potential Bioisosteric Replacements for the 4-Chlorophenyl Moiety

Replacement MoietyPotential Advantages
4-FluorophenylMay improve metabolic stability and act as a hydrogen bond acceptor.
4-TrifluoromethylphenylStrong electron-withdrawing group, can enhance binding affinity.
Pyridin-4-ylIntroduces a hydrogen bond acceptor, can improve solubility.
Thiophen-2-ylAlters electronic distribution, may improve pharmacokinetic properties.
NaphthylIncreases surface area for potential hydrophobic interactions.

Computational Approaches to Understanding Structural-Functional Relationships of the Chemical Compound

In the absence of extensive experimental data, computational methods can provide valuable insights into the potential structure-activity relationships of this compound and its analogues. nih.govnih.gov

Molecular Docking: This technique could be used to predict the binding mode of this compound within the active site of a hypothetical biological target. ptfarm.plmeilerlab.org By visualizing the docked pose, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity. Docking studies of a series of analogues could then help to rationalize observed SAR trends and guide the design of new compounds with improved binding. For example, docking could reveal whether a larger halogen at the para-position could form a stronger halogen bond or if a heteroaryl replacement could pick up an additional hydrogen bond.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.orgneovarsity.orgnih.gov For a series of this compound analogues, a QSAR model could be developed by calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with their measured biological activity. A statistically valid QSAR model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising compounds for synthesis and testing. google.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the protein. mdpi.comacs.org An MD simulation could be used to assess the stability of the docked pose of this compound in its binding site and to identify subtle conformational changes that may be important for its activity. nih.gov By simulating the behavior of the complex in a more physiologically relevant environment, MD can offer deeper insights into the determinants of binding affinity and selectivity.

These computational approaches, when used in concert, can be powerful tools for understanding the structural-functional relationships of a chemical series and for guiding the rational design of new, more potent, and selective molecules.

Mechanistic Investigations of Intermolecular Interactions Involving Methyl 4 4 Chlorophenyl Thio Methyl Benzoate

Elucidation of Non-Covalent Binding Modes

Non-covalent interactions are critical in determining the supramolecular chemistry and biological activity of a molecule. For methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate, these interactions are primarily governed by its aromatic rings, ester functionality, and thioether linkage.

This compound can act as a hydrogen bond acceptor. The ester group, specifically the carbonyl oxygen and the ether oxygen, are potential hydrogen bond acceptor sites. The lone pairs of electrons on these oxygen atoms can interact with hydrogen bond donors. While the thioether sulfur is generally a weaker hydrogen bond acceptor than oxygen due to its lower electronegativity and larger size, it can still participate in weak hydrogen bonding interactions.

The molecule itself lacks a hydrogen bond donor. Therefore, in the absence of other molecules, it is unlikely to form self-associated hydrogen-bonded networks. However, in the presence of protic solvents or other molecules with O-H or N-H groups, this compound can participate in intermolecular hydrogen bonding. The strength of these interactions would depend on the acidity of the hydrogen bond donor and the accessibility of the acceptor sites on the molecule.

Table 1: Potential Hydrogen Bond Acceptor Sites in this compound

Functional Group Acceptor Atom Relative Strength
Ester (Carbonyl) Oxygen Strong
Ester (Ether) Oxygen Moderate
Thioether Sulfur Weak

The presence of two aromatic rings, a phenyl ring and a 4-chlorophenyl ring, allows for various aromatic stacking interactions. These can include π-π stacking, where the faces of the aromatic rings are parallel to each other, and C-H···π interactions, where a C-H bond from one ring points towards the face of the other. The geometry of these interactions can be parallel-displaced or T-shaped. The chlorine substituent on one of the rings can influence the electronic nature of the π-system and thus modulate the strength and geometry of the stacking interactions.

Hydrophobic interactions also play a significant role, particularly in aqueous environments. The nonpolar aromatic rings and the methyl group will tend to associate with other hydrophobic moieties to minimize their contact with water. This hydrophobic effect can drive the association of this compound with other nonpolar molecules or hydrophobic regions of larger structures.

Exploration of Potential Covalent Adduct Formation Pathways

While non-covalent interactions are reversible, the formation of covalent bonds represents a more permanent association. The functional groups in this compound present several possibilities for covalent adduct formation under specific conditions.

The thioether linkage is susceptible to oxidation. youtube.com Mild oxidizing agents can convert the thioether to a sulfoxide (B87167), and stronger oxidizing agents can lead to the formation of a sulfone. These oxidation reactions would result in a significant change in the polarity and hydrogen bonding capabilities of the molecule. The sulfur atom in the thioether can also act as a nucleophile, particularly in the presence of strong electrophiles, leading to the formation of a sulfonium (B1226848) ion. youtube.com

The methyl benzoate (B1203000) moiety can also undergo covalent modification. The aromatic ring can undergo electrophilic aromatic substitution, although the ester group is deactivating. Nucleophilic attack at the carbonyl carbon of the ester can lead to hydrolysis or transesterification reactions, resulting in the formation of 4-{[(4-chlorophenyl)thio]methyl}benzoic acid or a different ester, respectively. wikipedia.org

Advanced Spectroscopic Probes for Molecular Interaction Analysis

Several spectroscopic techniques can be employed to study the intermolecular interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for studying hydrogen bonding and aromatic stacking. Changes in the chemical shifts of protons upon interaction with another molecule can provide information about the proximity and nature of the interaction. nih.govucdavis.edursc.org For example, the formation of a hydrogen bond to the ester carbonyl group would likely cause a downfield shift of the proton on the hydrogen bond donor. Aromatic stacking interactions can be identified by upfield shifts of the protons on the aromatic rings due to the ring current effect of the neighboring aromatic system.

Fluorescence Spectroscopy: While this compound itself is not strongly fluorescent, its interactions can be studied by observing changes in the fluorescence of a binding partner. nih.gov Quenching or enhancement of fluorescence upon binding can provide information about the formation of a complex. nih.gov If one of the aromatic rings were to interact with a fluorescent aromatic system, changes in the emission spectrum could indicate π-π stacking. rsc.orgchinesechemsoc.orgrsc.org

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to detect non-covalent complexes in the gas phase. rsc.orgnih.gov The observation of a peak corresponding to the mass of the complex of this compound and a binding partner would provide direct evidence of their association. rsc.orgnih.gov

Determination of Kinetic and Thermodynamic Parameters of Molecular Recognition Events

Quantifying the kinetics and thermodynamics of molecular recognition provides a deeper understanding of the stability and dynamics of intermolecular complexes. affinimeter.comfiveable.me

The thermodynamic parameters , including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), describe the stability of the complex at equilibrium. These parameters can be determined using techniques like isothermal titration calorimetry (ITC), which directly measures the heat released or absorbed during a binding event. affinimeter.com For aromatic stacking interactions, the enthalpy change is often negative (exothermic), reflecting favorable van der Waals and electrostatic interactions. researchgate.netnih.gov The entropy change can be negative due to the loss of translational and rotational freedom upon complex formation. nih.gov

The kinetic parameters , namely the association rate constant (k_on) and the dissociation rate constant (k_off), describe the speed at which the complex forms and breaks apart. fiveable.me These can be measured using techniques like surface plasmon resonance (SPR) or stopped-flow spectroscopy. nih.gov The ratio of k_off to k_on gives the equilibrium dissociation constant (K_d), which is a measure of the binding affinity. fiveable.me

Table 2: Representative Thermodynamic and Kinetic Parameters for Non-Covalent Interactions

Interaction Type ΔG (kcal/mol) ΔH (kcal/mol) TΔS (kcal/mol) k_on (M⁻¹s⁻¹) k_off (s⁻¹) K_d (M)
Hydrogen Bonding -1 to -5 -2 to -8 -1 to -3 10⁷ to 10⁹ 10² to 10⁴ 10⁻³ to 10⁻⁷
Aromatic Stacking -0.5 to -2 -1 to -5 -0.5 to -3 10⁶ to 10⁸ 10³ to 10⁵ 10⁻¹ to 10⁻⁵
Hydrophobic Interactions Variable Small Positive Variable Variable Variable

Note: These are typical ranges and the actual values for this compound will depend on the specific interacting partner and conditions.

Theoretical and Computational Chemistry Approaches to Methyl 4 4 Chlorophenyl Thio Methyl Benzoate

Quantum Chemical Characterization of the Chemical Compound

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to determine the electronic properties that govern the molecule's stability, reactivity, and intermolecular interactions.

The electronic structure of methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate is characterized by the interplay of its constituent functional groups: the chlorophenyl ring, the thioether linkage, and the methyl benzoate (B1203000) moiety. The distribution of electrons across the molecule is non-uniform due to the presence of electronegative atoms like chlorine, oxygen, and sulfur.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.

For this compound, it is anticipated that the HOMO would be predominantly localized on the electron-rich 4-chlorophenylthio portion of the molecule, particularly involving the sulfur atom's lone pairs and the π-system of the chlorophenyl ring. The LUMO is expected to be concentrated on the methyl benzoate moiety, which acts as an electron-accepting group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. mdpi.com A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com Computational studies on analogous aromatic esters and thioethers provide a basis for estimating these properties. nih.govacadpubl.eu The analysis of these orbitals helps in understanding charge transfer interactions within the molecule. nih.gov

ParameterDescriptionPredicted Value (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE)LUMO-HOMO energy difference5.0 eV
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.5 eV
Electronegativity (χ)(I + A) / 24.0 eV
Chemical Hardness (η)(I - A) / 22.5 eV

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this compound, negative potential is expected to be concentrated around the electronegative oxygen atoms of the ester group, the chlorine atom on the phenyl ring, and to a lesser extent, the sulfur atom of the thioether linkage.

Positive Regions (Blue): These areas indicate electron-deficient regions and are prone to nucleophilic attack. Positive potential is anticipated around the hydrogen atoms of the methyl group and the aromatic rings.

Neutral Regions (Green): These areas represent regions of near-zero potential.

The MEP map provides a comprehensive picture of the molecule's surface, highlighting the locations where it is most likely to interact with other chemical species, thereby offering insights into potential non-covalent interactions and reaction mechanisms. nih.gov

Conformational Analysis and Dynamic Simulations of the Chemical Compound

The three-dimensional structure and flexibility of a molecule are crucial determinants of its physical and biological properties. This compound possesses several rotatable bonds, leading to a variety of possible conformations.

Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles. The key rotatable bonds in this compound include the C-S bond of the thioether and the C-C bond connecting the methylene (B1212753) bridge to the benzoate ring.

While PES mapping provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a simulated solvent environment.

This technique allows for extensive sampling of the conformational landscape, revealing the accessible conformations and the transitions between them at a given temperature. MD simulations can provide insights into the molecule's flexibility, the time-averaged distribution of its conformations, and how its structure fluctuates in a more realistic, dynamic context.

Prediction of Reactivity and Elucidation of Reaction Pathways

The insights gained from electronic structure analysis and MEP mapping can be directly applied to predict the chemical reactivity of this compound.

Nucleophilic Sites: The regions of negative electrostatic potential, particularly the carbonyl oxygen and the sulfur atom, are predicted to be the primary sites for attack by electrophiles.

Electrophilic Sites: The carbonyl carbon of the ester group is an expected site for nucleophilic attack, potentially leading to hydrolysis of the ester. The hydrogen atoms of the methylene bridge could also be susceptible to abstraction by strong bases.

Furthermore, computational methods can be used to model potential reaction pathways. For example, the mechanism of oxidation at the thioether sulfur atom to form a sulfoxide (B87167) or sulfone, or the hydrolysis of the methyl ester group, could be investigated. By calculating the energies of reactants, transition states, and products, computational chemistry can determine the activation energies and thermodynamics of various potential reactions, providing a theoretical basis for understanding the molecule's chemical transformations.

In Silico Screening Methodologies for Virtual Library Generation Based on the Compound's Scaffold

The scaffold of this compound presents a versatile framework for the generation of large, diverse virtual libraries. In silico screening methodologies enable the rapid, cost-effective exploration of vast chemical space to identify novel derivatives with potentially enhanced biological activities. These approaches are broadly categorized into ligand-based and structure-based methods, both of which can be effectively applied to this scaffold.

A primary strategy for virtual library generation is scaffold-based enumeration, where specific regions of the core molecule are systematically modified with a variety of chemical substituents. For this compound, three primary diversification points can be identified for the creation of a combinatorial library:

R1: Modification of the ester group on the benzoate ring.

R2: Substitution on the chlorophenyl ring.

R3: Alterations to the methylene linker.

This systematic modification allows for the exploration of the structure-activity relationship (SAR) by evaluating how changes at each position influence the compound's predicted biological properties.

Combinatorial Library Design

A virtual combinatorial library can be constructed by introducing a range of substituents at the identified diversification points. The selection of these building blocks is crucial and is often guided by principles of drug-likeness, synthetic accessibility, and the desired physicochemical properties of the resulting library.

For the R1 position, the methyl ester can be replaced with a variety of other esters, amides, or carboxylic acids to modulate polarity, solubility, and potential hydrogen bonding interactions.

At the R2 position, the chlorine atom on the phenyl ring can be substituted with other halogens (F, Br, I), alkyl groups, alkoxy groups, or nitro groups. This allows for a systematic probing of the electronic and steric requirements in this region of the molecule.

The R3 position, the methylene linker, can be modified to explore the impact of conformational rigidity and spacing between the two aromatic rings. This can include the introduction of additional methylene units, cyclopropyl (B3062369) groups, or heteroatoms.

An example of a combinatorial library design based on the scaffold of this compound is presented below:

Scaffold Position Building Blocks
R1 (Ester Group) -COOCH3, -COOCH2CH3, -CONH2, -COOH, -CONHCH3
R2 (Chlorophenyl Ring Substitution) -Cl, -F, -Br, -CH3, -OCH3, -NO2
R3 (Linker Modification) -CH2-, -CH(CH3)-, -C(CH3)2-, -CH2-CH2-

This table is interactive. Users can sort and filter the data based on the scaffold position and building blocks.

Structure-Based Virtual Screening

In cases where the three-dimensional structure of a biological target is known, structure-based virtual screening (SBVS) can be employed. nih.gov This powerful technique involves docking the enumerated virtual library of this compound derivatives into the active site of the target protein. The primary goal of SBVS is to predict the binding conformation and affinity of each ligand, allowing for the prioritization of compounds for further investigation. nih.gov

The workflow for a typical SBVS campaign involves several key steps:

Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: The virtual library of derivatives is generated and optimized for docking. This involves generating 3D conformers for each molecule and assigning appropriate atom types and charges.

Molecular Docking: Each ligand from the virtual library is docked into the prepared target's active site using specialized software. The docking algorithm samples a wide range of possible binding poses and scores them based on their predicted binding affinity.

Post-Docking Analysis and Filtering: The results of the docking are analyzed to identify the most promising candidates. This often involves filtering based on docking scores, predicted binding modes, and interactions with key amino acid residues in the active site.

A hypothetical example of the top-ranking derivatives from a virtual screen against a target protein is shown below. The docking scores represent the predicted binding affinity, with lower values indicating a more favorable interaction.

Derivative ID R1 Modification R2 Modification R3 Modification Docking Score (kcal/mol)
D-001-COOH-F-CH2--9.8
D-002-CONH2-CH3-CH2--9.5
D-003-COOCH2CH3-Cl-CH(CH3)--9.2
D-004-COOH-Br-CH2--9.1
D-005-CONHCH3-OCH3-CH2--8.9

This table is interactive. Users can sort the data by derivative ID, modifications, and docking score.

Ligand-Based Virtual Screening

When the structure of the biological target is unknown, ligand-based virtual screening (LBVS) methods can be utilized. mdpi.com These approaches rely on the knowledge of existing active compounds to identify new molecules with similar properties. mdpi.com If a set of known active analogs of this compound were available, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features required for biological activity. The generated virtual library could then be screened against this pharmacophore model to identify molecules that fit the required criteria.

Another ligand-based approach is molecular similarity searching. In this method, the physicochemical and structural properties of the virtual library are compared to a known active reference compound. Derivatives with a high degree of similarity to the reference are considered more likely to be active.

By employing these in silico screening methodologies, it is possible to systematically explore the chemical space around the this compound scaffold. This facilitates the rational design of novel derivatives with optimized properties and provides a focused set of compounds for subsequent synthesis and experimental validation.

Advanced Analytical and Characterization Methodologies for Methyl 4 4 Chlorophenyl Thio Methyl Benzoate and Its Derivatives

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and purification of methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate from reaction mixtures and for the quantification of its purity.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development for Purity and Isolation

UHPLC is a powerful technique for the rapid and high-resolution separation of compounds. A typical method for analyzing this compound would involve a reversed-phase approach, leveraging the compound's nonpolar nature. The development of a robust UHPLC method would focus on optimizing parameters such as column chemistry, mobile phase composition, gradient elution, and detector settings to achieve sharp peaks and baseline separation from any impurities or starting materials.

A hypothetical UHPLC method for purity analysis is outlined below:

ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1 µL
Expected Retention Time ~3.5 minutes

This method would be validated for linearity, accuracy, precision, and limits of detection and quantification to ensure its suitability for quality control purposes.

Advanced Gas Chromatography (GC) Coupled with Specialized Detectors for Volatile Analogues

For more volatile analogues or potential impurities, gas chromatography offers excellent separation efficiency. The analysis of sulfur-containing compounds like this compound by GC can sometimes be challenging due to the potential for thermal degradation or interaction with the stationary phase. Therefore, a specialized detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), would be highly advantageous for selective and sensitive detection.

A prospective GC-SCD method is detailed in the following table:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 280 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
Detector Sulfur Chemiluminescence Detector (SCD)
Detector Temperature 800 °C

This setup would provide high selectivity for sulfur-containing compounds, minimizing interference from non-sulfur-containing matrix components.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of this compound, a series of one- and two-dimensional NMR experiments would be conducted. These include ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Based on analogous structures, the expected chemical shifts are tabulated below. rsc.org

Hypothetical ¹H and ¹³C NMR Data:

Atom Position¹H Chemical Shift (ppm, CDCl₃)¹³C Chemical Shift (ppm, CDCl₃)
Methoxy (B1213986) (-OCH₃)~3.9~52.0
Methylene (B1212753) (-CH₂-)~4.2~38.0
Aromatic (Benzoate)~7.4 (d)~129.0
Aromatic (Benzoate)~8.0 (d)~130.0
Aromatic (Chlorophenyl)~7.3 (d)~131.0
Aromatic (Chlorophenyl)~7.2 (d)~133.0
Quaternary (Benzoate)-~130.5
Quaternary (Benzoate)-~144.0
Quaternary (Chlorophenyl)-~134.0
Quaternary (Chlorophenyl)-~135.0
Carbonyl (-C=O)-~166.5

The connectivity established through COSY, HSQC, and HMBC experiments would confirm the proposed structure by showing correlations between adjacent protons, protons and their directly attached carbons, and protons and carbons separated by two or three bonds, respectively.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques for this compound. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum provides valuable structural information.

Expected HRMS Data and Plausible Fragmentations:

IonFormulaCalculated m/zObserved m/z
[M+H]⁺C₁₅H₁₄³⁵Cl O₂S⁺293.0403293.0401
[M-OCH₃]⁺C₁₄H₁₀³⁵Cl OS⁺261.0141261.0139
[M-COOCH₃]⁺C₁₄H₁₂³⁵Cl S⁺233.0348233.0346
[C₇H₄ClO₂]⁺C₇H₄³⁵Cl O₂⁺154.9899154.9897
[C₆H₄ClS]⁺C₆H₄³⁵Cl S⁺142.9722142.9720

The primary fragmentation pathways would likely involve the cleavage of the ester and thioether linkages. rsc.orgmiamioh.edu

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

For a definitive determination of the three-dimensional arrangement of atoms and the conformation of the molecule in the solid state, single-crystal X-ray diffraction is the gold standard. manchester.ac.uk This technique requires the growth of a suitable single crystal of the compound. The analysis would yield precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as stacking and hydrogen bonding, which govern the crystal packing. plos.org

Hypothetical Crystallographic Data:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.8
c (Å) 22.1
β (°) ** 95.5
Volume (ų) 1340
Z 4
Calculated Density (g/cm³) **1.45

This data would provide an unambiguous confirmation of the compound's structure and stereochemistry.

Applications of Methyl 4 4 Chlorophenyl Thio Methyl Benzoate As a Chemical Tool or Precursor in Advanced Organic Synthesis

Utilization in Exploratory Chemical Biology Research as a Molecular Probe

Design of Affinity Chromatography Ligands for Target Enrichment

Affinity chromatography is a powerful technique for purifying and isolating specific biomolecules from complex mixtures. This method relies on the highly specific interaction between a target molecule and a ligand that has been immobilized on a solid support. The unique structure of methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate offers several features that could be exploited in the design of novel affinity chromatography ligands.

The core principle would involve modifying the this compound scaffold to introduce a specific binding moiety for a target of interest, while another part of the molecule serves as a linker to the chromatography matrix.

Key Structural Features and Potential Modifications:

Methyl Ester Group: The methyl ester at the 4-position of the benzoate (B1203000) ring is a key handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled to the amine groups of a solid support (e.g., agarose (B213101) or sepharose beads) through amide bond formation, a common method for ligand immobilization.

Aromatic Rings: The two phenyl rings can be subjects for further functionalization, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce specific binding elements or to modulate the binding affinity and selectivity of the ligand.

Thioether Linkage: The thioether bond is generally stable, but it can also be selectively oxidized to a sulfoxide (B87167) or a sulfone. These modifications would alter the electronic properties and the three-dimensional shape of the molecule, which could be leveraged to fine-tune the binding interactions with a target protein.

Hypothetical Application Workflow:

Synthesis of the Core Ligand: this compound would serve as the starting material.

Introduction of a Binding Moiety: A pharmacophore or a known binding epitope for the target biomolecule would be chemically attached to the core structure. For instance, the 4-chlorophenyl group could potentially mimic or bind to specific hydrophobic pockets in a protein.

Immobilization: The modified molecule would then be covalently attached to a solid support via the carboxylate derived from the methyl ester.

A summary of the potential synthetic modifications is presented in the table below.

Functional GroupPotential ReactionPurpose in Ligand Design
Methyl EsterHydrolysis to Carboxylic AcidCovalent attachment to solid support
Aromatic RingsElectrophilic Aromatic SubstitutionIntroduction of specific binding motifs
ThioetherOxidation (to sulfoxide/sulfone)Modulation of electronic properties and steric hindrance

While no specific examples of this compound being used for this purpose are found in the literature, the chemical principles underlying its structure strongly support its potential as a precursor for creating customized affinity chromatography ligands for target enrichment.

Development of Fluorescent Tags and Reporter Molecules Based on its Core Structure

Fluorescent tags and reporter molecules are indispensable tools in molecular biology and bioimaging, allowing for the visualization and tracking of biomolecules within a cellular environment. The development of novel fluorophores with tailored properties remains an active area of research. The scaffold of this compound could theoretically serve as a building block for new fluorescent probes.

The intrinsic fluorescence of the parent molecule is likely to be weak. Therefore, significant chemical modifications would be necessary to imbue it with useful photophysical properties.

Strategies for Conversion into a Fluorescent Probe:

Extension of Conjugation: The existing aromatic systems could be extended through chemical reactions to create a larger, more conjugated π-system. This is a common strategy for shifting the absorption and emission wavelengths of a molecule towards the visible spectrum. For example, coupling reactions (e.g., Suzuki or Sonogashira couplings) on the chlorophenyl ring could be employed to introduce additional aromatic or unsaturated moieties.

Introduction of Fluorogenic Groups: The core structure could be functionalized with known fluorophores. The thioether linkage provides a potential site for modification. For example, cleavage and subsequent reaction of the resulting thiol could be used to attach a fluorophore.

Environment-Sensitive Probes: The thioether moiety is susceptible to oxidation, and this chemical transformation could be exploited to create a "turn-on" fluorescent probe. In its native thioether state, the molecule might be non-fluorescent due to photoinduced electron transfer (PeT) quenching. Upon oxidation to a sulfoxide or sulfone in the presence of specific reactive oxygen species (ROS), this quenching pathway could be disrupted, leading to a significant increase in fluorescence.

Hypothetical Design of a ROS-Sensitive Fluorescent Probe:

Component of this compoundRole in a Hypothetical Fluorescent Probe
Thioether LinkageROS-reactive trigger
Aromatic ScaffoldsCore structure for building the fluorophore
Methyl EsterHandle for attaching a targeting moiety or modulating solubility

The development of such probes from this compound is speculative and would require substantial synthetic effort and photophysical characterization. However, the chemical functionalities present in the molecule provide a plausible starting point for the rational design of new fluorescent tags and reporter molecules for advanced applications in chemical biology.

Q & A

Q. What are the common synthetic routes for preparing methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves two main steps: (1) thioether formation between 4-chlorothiophenol and a methylene-containing precursor (e.g., methyl 4-(bromomethyl)benzoate), and (2) esterification to stabilize the product.
  • Step 1 : Nucleophilic substitution using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate thioether linkage formation.
  • Step 2 : Esterification via acid-catalyzed reaction with methanol or methyl chloride.
    Key intermediates include 4-(bromomethyl)benzoic acid and 4-chlorothiophenol . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. The 4-chlorophenyl group shows deshielded aromatic protons (δ 7.2–7.4 ppm), while the methylene bridge (–SCH₂–) appears as a singlet (~δ 4.0 ppm).
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and thioether (C–S stretch ~700 cm⁻¹).
  • X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., torsion angles between aromatic rings) .

Advanced Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Temperature Control : Maintain 60–70°C during thioether formation to balance reactivity and selectivity.
  • Purification : Employ preparative HPLC for high-purity isolation (>98%) when column chromatography fails .

Q. What strategies are recommended for resolving contradictory spectral data, such as overlapping signals in NMR analysis?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC or COSY to resolve overlapping aromatic/methylene signals.
  • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange (e.g., rotating the thioether bridge).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for reactions (e.g., SN2 at the methylene bridge) using B3LYP/6-31G(d).
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., sulfur atom) prone to oxidation.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Crystallization Issues : Poor crystal growth due to flexible thioether linkage.
  • Solutions :
  • Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Introduce co-crystallizing agents (e.g., urea derivatives) to stabilize lattice structures.
  • Perform temperature-gradient crystallization trials .

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methyl 4-{[(4-chlorophenyl)thio]methyl}benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.